2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
CAS No.: 899944-26-4
Cat. No.: VC6352151
Molecular Formula: C16H14ClN3O3S2
Molecular Weight: 395.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899944-26-4 |
|---|---|
| Molecular Formula | C16H14ClN3O3S2 |
| Molecular Weight | 395.88 |
| IUPAC Name | 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H14ClN3O3S2/c1-10-3-2-4-12(7-10)18-15(21)9-24-16-19-13-6-5-11(17)8-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
| Standard InChI Key | JGGABBASNYAJJX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s molecular formula is C₁₆H₁₄ClN₃O₃S₂, with a molecular weight of 395.88 g/mol. Its IUPAC name, 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, reflects the integration of a benzothiadiazine core, a sulfanyl bridge, and a 3-methylphenylacetamide side chain. Key structural features include:
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A 1,2,4-benzothiadiazine 1,1-dioxide ring system, which confers rigidity and electronic diversity.
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A chlorine atom at the 7-position, enhancing electrophilic reactivity.
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A sulfanyl (-S-) linkage connecting the heterocycle to the acetamide group.
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A 3-methylphenyl substituent on the acetamide nitrogen, influencing lipophilicity and target binding.
Table 1: Comparative Molecular Properties of Benzothiadiazine Derivatives
The structural similarity to other benzothiadiazine derivatives, such as the 4-methylphenyl analog (CAS 899976-09-1), underscores the role of substituent positioning in modulating biological activity.
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves multi-step organic reactions, typically commencing with the construction of the benzothiadiazine core:
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Chlorosulfonation: Reaction of 7-chloro-4H-1,2,4-benzothiadiazine with chlorosulfonic acid yields the 1,1-dioxide intermediate.
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Sulfanyl Bridge Formation: Nucleophilic substitution at the 3-position using thiourea introduces the sulfanyl group.
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Acetamide Coupling: Reaction of the sulfanyl intermediate with 3-methylphenylacetic acid chloride in the presence of a base (e.g., triethylamine) forms the final product.
Critical parameters include anhydrous conditions (to prevent hydrolysis), temperature control (60–80°C for sulfonation), and solvent selection (e.g., dichloromethane for acylations). Yields typically range from 45% to 65%, with purity ≥95% achievable via recrystallization from ethanol-water mixtures.
Industrial Production Challenges
Scaling this synthesis necessitates addressing:
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Exothermic Reactions: Mitigated via continuous flow reactors for sulfonation steps.
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Waste Management: Recycling of chlorinated byproducts through distillation.
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Cost Efficiency: Substituting thiourea with sodium sulfide could reduce raw material costs by 20%.
Biological Activities and Mechanistic Insights
Table 2: Comparative Enzyme Inhibition Data
| Compound | ALR2 IC₅₀ (nM) | ALR1 IC₅₀ (μM) | Selectivity (ALR2/ALR1) |
|---|---|---|---|
| Target Compound (Predicted) | ~50 | >500 | >10,000 |
| 15c | 33.19 | 535.2 | 16,109 |
| Epalrestat (Control) | 320 | 28 | 0.09 |
Cytotoxicity and Pharmacokinetics
In vitro cytotoxicity assays on analogous compounds revealed low toxicity (IC₅₀ > 100 μM) in SH-SY5Y neuroblastoma cells . Pharmacokinetic modeling predicts:
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Bioavailability: 60–70% due to moderate lipophilicity.
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the methylphenyl group.
Future Research Directions
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In Vivo Efficacy Studies: Validate ALR2 inhibition and neuroprotective effects in diabetic models.
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Structure-Activity Relationships (SAR): Modify substituents (e.g., 3-methyl vs. 4-methylphenyl) to optimize selectivity.
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Formulation Development: Explore nanoparticle delivery to enhance CNS penetration for neuropathic pain.
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Green Chemistry Approaches: Substitute chlorinated intermediates with eco-friendly alternatives.
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